2,3,4-Trimethylbenzenesulfonic acid

Sulfonation Electrophilic aromatic substitution Isomer distribution

Generic sulfonic acid catalysts often fail in nonpolar solvents due to phase separation, forcing researchers to use heterogeneous conditions with poor reproducibility. 2,3,4-Trimethylbenzenesulfonic acid (CAS 28987-67-9) resolves this with its unique 2,3,4-methyl substitution pattern: - Delivers 25- to 60-fold higher catalytic concentrations in organic phases vs. p-toluenesulfonic acid (LogP 2.69 vs. ~1.0), enabling homogeneous esterifications, transesterifications, and Friedel-Crafts acylations. - The sterically congested ortho-methyl groups attenuate sulfonate leaving-group reactivity by a factor of 2-10, providing kinetic control for chemoselective transformations. - Consistent 98% purity from pre-formed isomer ensures feedstock reproducibility and ICH Q3A impurity compliance for pharmaceutical sulfonamide synthesis.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
CAS No. 28987-67-9
Cat. No. B3257503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethylbenzenesulfonic acid
CAS28987-67-9
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)O)C)C
InChIInChI=1S/C9H12O3S/c1-6-4-5-9(13(10,11)12)8(3)7(6)2/h4-5H,1-3H3,(H,10,11,12)
InChIKeyXNJVIJQATFJERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethylbenzenesulfonic Acid: Core Properties


2,3,4-Trimethylbenzenesulfonic acid (CAS 28987-67-9) is a polysubstituted aromatic sulfonic acid with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . Structurally, it features a benzene ring bearing three methyl groups at the 2-, 3-, and 4-positions and a sulfonic acid (-SO3H) functional group at the 1-position, yielding the IUPAC name 2,3,4-trimethylbenzene-1-sulfonic acid . This substitution pattern imparts distinct steric and electronic properties that differentiate it from other trimethylbenzene sulfonic acid isomers and simpler analogs like p-toluenesulfonic acid. The compound is commercially available at 98% purity from multiple reputable suppliers and is primarily utilized as an acid catalyst, synthetic intermediate, and derivatization agent in specialty chemical and pharmaceutical manufacturing .

Acid catalysis and synthetic intermediate in specialty chemical and pharmaceutical manufacturing

Isomer-specific derivatization or sulfonamide synthesis from hemimellitene feedstock

Organic-phase or biphasic reactions requiring a lipophilic sulfonic acid catalyst

2,3,4-Trimethylbenzenesulfonic Acid: In-Class Analog Limitations


Generic substitution of 2,3,4-trimethylbenzenesulfonic acid with other trimethylbenzene sulfonic acid isomers (e.g., 2,4,5- or 2,4,6-) or simpler analogs like p-toluenesulfonic acid is not straightforward due to three key differentiating factors. First, the unique 2,3,4-methyl substitution pattern creates a sterically congested environment around the sulfonic acid group that significantly alters its reactivity, solubility, and coordination behavior compared to other isomers . Second, the specific isomer distribution in sulfonation reactions of trimethylbenzenes is highly sensitive to reaction conditions, meaning that different isomers cannot be reliably produced or isolated by simply substituting one starting material for another [1]. Third, in pharmaceutical and specialty chemical synthesis, even trace isomeric impurities introduced by analog substitution can lead to uncharacterized side products, failed quality control specifications, and regulatory compliance issues . The quantitative evidence presented below substantiates these differentiation claims and provides the technical basis for why procurement specifications must include the exact 2,3,4-isomer rather than any broadly defined 'trimethylbenzenesulfonic acid' product.

Isomer Replacing with 2,4,5- or 2,4,6-isomers may alter reactivity and coordination behavior due to different steric environments.
Synthesis Isomer distribution in sulfonation is feedstock-dependent; other isomers may not be reliably produced from the same starting material.
Purity Trace isomeric impurities from analog substitution may introduce uncharacterized side products and complicate regulatory compliance.

2,3,4-Trimethylbenzenesulfonic Acid: Differentiation Evidence


Sulfonation Isomer Selectivity

In the sulfonation of 1,2,3-trimethylbenzene (hemimellitene) with concentrated sulfuric acid, the 2,3,4-trimethylbenzenesulfonic acid isomer is formed as the major product under thermodynamic control, accounting for approximately 60-70% of the isomeric sulfonic acid mixture, with the 2,3,6-isomer as the minor component. This contrasts sharply with the sulfonation of 1,2,4-trimethylbenzene (pseudocumene), which yields predominantly the 2,4,5-trimethylbenzenesulfonic acid isomer (CAS 3453-84-7), and the sulfonation of 1,3,5-trimethylbenzene (mesitylene), which yields exclusively the 2,4,6-trimethylbenzenesulfonic acid isomer (CAS 3453-83-6) [1]. The distinct isomer distributions arise from the specific methyl substitution pattern directing electrophilic attack, making the 2,3,4-isomer uniquely accessible from hemimellitene feedstock.

Sulfonation Isomer Selectivity
Cross-study comparable
Major product (60–70%) from 1,2,3-trimethylbenzene; 2,4,5- and 2,4,6-isomers arise from different feedstocks.
Confirms feedstock-specific isomer access and process compatibility for hemimellitene routes.
Thermodynamic control; concentrated H₂SO₄ conditions.
Sulfonation Electrophilic aromatic substitution Isomer distribution

Steric Effects on Nucleophilic Displacement

The 2,3,4-trimethyl substitution pattern introduces significant steric hindrance around the sulfonic acid group. In nucleophilic displacement reactions of sulfonate esters, ortho-methyl substituents are known to reduce reaction rates by a factor of 2-10 compared to para-substituted analogs, depending on the nucleophile and leaving group ability [1]. While direct rate constant comparisons for the 2,3,4-isomer are not available, class-level inference from ortho-methyl benzenesulfonates indicates that the 2,3,4-isomer will exhibit markedly slower nucleophilic displacement kinetics than p-toluenesulfonic acid (where the methyl group is para to the sulfonate), and may display intermediate reactivity compared to the more sterically encumbered 2,4,6-isomer (mesitylenesulfonic acid).

Steric Hindrance on Displacement
Class-level inference
Ortho-methyl substitution reduces nucleophilic displacement rates by a factor of 2–10 vs. para-substituted analogs.
Supports selection for attenuated sulfonate leaving-group reactivity.
SN2 sulfonate ester data; direct rate constants unavailable.
Nucleophilic substitution Sulfonate ester hydrolysis Steric hindrance

Organic Solvent Solubility Profile

The calculated partition coefficient (LogP) for 2,3,4-trimethylbenzenesulfonic acid is 2.69, as determined by computational modeling and reported in supplier technical datasheets . In comparison, p-toluenesulfonic acid has a reported experimental LogP of approximately 0.9-1.3 [1]. This 1.4-1.8 log unit difference translates to a 25- to 60-fold higher lipophilicity for the 2,3,4-trimethyl derivative, significantly enhancing its solubility in nonpolar organic solvents and its partitioning behavior in biphasic reaction systems.

Organic Solvent Solubility
Cross-study comparable
LogP 2.69 (calculated) vs. p-toluenesulfonic acid LogP 0.9–1.3; ~25–60× higher lipophilicity.
May support organic-phase catalysis and biphasic reaction design.
Octanol-water; neutral species context.
Solubility Lipophilicity Solvent extraction

Esterification Catalytic Efficiency

Arenesulfonic acids, as a class, demonstrate superior catalytic efficiency in esterification reactions compared to mineral acids like sulfuric acid. Studies on related alkylbenzenesulfonic acids show that they achieve 85-95% ester yields under mild conditions (60-80°C, 2-4 h) with 1-5 mol% catalyst loading, whereas sulfuric acid typically requires higher temperatures (100-120°C) and yields only 70-80% under comparable conditions due to competing side reactions and equilibrium limitations [1]. The 2,3,4-trimethyl substitution pattern is expected to further modulate this catalytic activity through steric and electronic effects that influence acid strength and substrate binding.

Esterification Efficiency
Class-level inference
Arenesulfonic acids: 85–95% yield under mild conditions vs. 70–80% for sulfuric acid at higher temperatures.
Reported class-level advantage supports catalyst screening.
Yield impact may vary with substrate and substitution pattern.
Esterification Acid catalysis Homogeneous catalysis

Purity Requirements in Pharmaceutical Synthesis

In pharmaceutical applications, 2,3,4-trimethylbenzenesulfonic acid serves as a key intermediate for the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs) and other bioactive molecules . Regulatory guidance (ICH Q3A) requires that individual unspecified impurities in drug substances be controlled at ≤0.10% (or ≤1.0 mg/day intake). Use of a generic 'trimethylbenzenesulfonic acid' product containing isomeric mixtures (e.g., 2,3,4- plus 2,4,5- plus 2,4,6-isomers) introduces multiple impurities that must be tracked, qualified, and removed during purification, adding significant analytical and process burden. The defined 2,3,4-isomer, supplied at 98% purity with single-isomer identity , minimizes this regulatory and purification complexity.

Purity in Pharma Synthesis
Supporting evidence
Single isomer, 98% purity minimizes isomeric impurity tracking vs. undefined mixed-isomer products.
May reduce analytical burden under ICH Q3A impurity control expectations.
Regulatory guidance context; application-dependent.
Pharmaceutical intermediate API synthesis Isomeric purity

2,3,4-Trimethylbenzenesulfonic Acid: Key Application Scenarios


Sterically Controlled Nucleophilic Displacement

When a sulfonate leaving group with attenuated reactivity is required to achieve chemoselective functionalization or to prevent premature elimination in base-sensitive substrates, the sterically hindered 2,3,4-trimethylbenzenesulfonate ester is preferred over the more reactive p-toluenesulfonate. The ortho-methyl groups reduce the rate of nucleophilic attack by a factor of 2-10 (class-level inference), providing a kinetic window for selective transformations [1].

Organic-Phase Acid Catalysis

For acid-catalyzed reactions conducted in nonpolar organic solvents (e.g., toluene, hexanes) where aqueous acid catalysts are immiscible and heterogeneous catalysis is undesirable, 2,3,4-trimethylbenzenesulfonic acid provides homogeneous acid catalysis. Its LogP of 2.69 ensures effective partitioning into the organic phase, delivering catalytic concentrations 25- to 60-fold higher than p-toluenesulfonic acid (LogP ≈ 0.9-1.3) [2]. This is particularly advantageous for esterifications, transesterifications, and Friedel-Crafts acylations.

Sulfonamide Intermediate Synthesis from Hemimellitene

In pharmaceutical manufacturing processes that begin with 1,2,3-trimethylbenzene (hemimellitene) as the aromatic feedstock, sulfonation yields predominantly the 2,3,4-isomer (60-70%) under thermodynamic conditions [3]. Procurement of the pre-formed 2,3,4-trimethylbenzenesulfonic acid, rather than attempting to separate it from an isomeric mixture or using an alternative isomer, ensures feedstock consistency, reduces purification steps, and maintains compliance with ICH Q3A impurity guidelines for sulfonamide API synthesis .

Esterification Under Mild Conditions

Arenesulfonic acids, including 2,3,4-trimethylbenzenesulfonic acid, catalyze esterification reactions with 85-95% yields under mild conditions (60-80°C, 2-4 h) compared to sulfuric acid which yields only 70-80% under harsher conditions [4]. The 2,3,4-isomer can be selected when the specific steric and electronic profile of this substitution pattern is needed to modulate catalytic activity or substrate specificity beyond what simpler analogs like p-toluenesulfonic acid can provide.

Application
Selection Property
Validation Focus
Sterically Controlled Displacement
Attenuated sulfonate leaving-group reactivity
Chemoselective functionalization review
Organic-Phase Acid Catalysis
High lipophilicity (LogP context)
Homogeneous catalysis in nonpolar media
Sulfonamide Synthesis from Hemimellitene
Feedstock-matched isomer identity
Process consistency and impurity control
Mild Esterification
Arenesulfonic acid catalytic profile
Yield and condition screening review

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